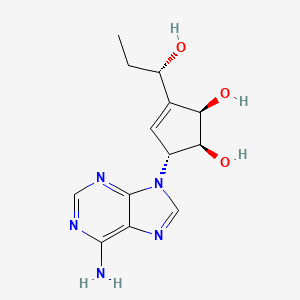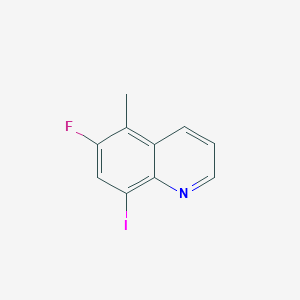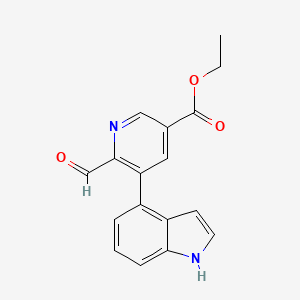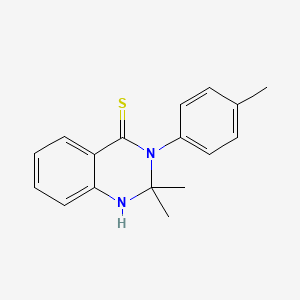
(1S,2R)-2-((R)-1-phenylethylamino)cyclohexanecarboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-2-(®-1-phenylethylamino)cyclohexanecarboxylic acid hydrochloride is a chiral compound with potential applications in various fields of science and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(®-1-phenylethylamino)cyclohexanecarboxylic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanecarboxylic acid and ®-1-phenylethylamine.
Formation of Amide Bond: The carboxylic acid group of cyclohexanecarboxylic acid reacts with the amine group of ®-1-phenylethylamine to form an amide bond. This reaction is usually facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Hydrochloride Formation: The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R)-2-(®-1-phenylethylamino)cyclohexanecarboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(1S,2R)-2-(®-1-phenylethylamino)cyclohexanecarboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (1S,2R)-2-(®-1-phenylethylamino)cyclohexanecarboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S)-2-((S)-1-phenylethylamino)cyclohexanecarboxylic acid hydrochloride: This is a stereoisomer of the compound with different spatial arrangement of atoms.
(1S,2R)-2-(®-1-phenylethylamino)cyclopentanecarboxylic acid hydrochloride: This compound has a similar structure but with a cyclopentane ring instead of a cyclohexane ring.
Uniqueness
The uniqueness of (1S,2R)-2-(®-1-phenylethylamino)cyclohexanecarboxylic acid hydrochloride lies in its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
1346773-54-3 |
|---|---|
Fórmula molecular |
C15H22ClNO2 |
Peso molecular |
283.79 g/mol |
Nombre IUPAC |
(1S,2R)-2-[[(1R)-1-phenylethyl]amino]cyclohexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C15H21NO2.ClH/c1-11(12-7-3-2-4-8-12)16-14-10-6-5-9-13(14)15(17)18;/h2-4,7-8,11,13-14,16H,5-6,9-10H2,1H3,(H,17,18);1H/t11-,13+,14-;/m1./s1 |
Clave InChI |
PLVIDAXJKGCCHG-UNZLNSEESA-N |
SMILES isomérico |
C[C@H](C1=CC=CC=C1)N[C@@H]2CCCC[C@@H]2C(=O)O.Cl |
SMILES canónico |
CC(C1=CC=CC=C1)NC2CCCCC2C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-leucine](/img/structure/B11839003.png)
![7-Oxo-7H-furo[3,2-g][1]benzopyran-9-yl 3-methylbutanoate](/img/structure/B11839010.png)




![1-Benzoyl-3,5-dihydro-pyrrolo[2,3-c]quinolin-4-one](/img/structure/B11839029.png)




